An In-depth Technical Guide to 1,3-Propanediol Monoformate (CAS 31144-13-5)
An In-depth Technical Guide to 1,3-Propanediol Monoformate (CAS 31144-13-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled based on established chemical principles and extrapolated data from the parent molecule, 1,3-propanediol, and the formate functional group. As of the date of this document, detailed experimental data for 1,3-propanediol monoformate (CAS 31144-13-5) is not widely available in published literature. Therefore, the properties and protocols described herein are largely predictive and should be treated as such. All laboratory work should be conducted with appropriate safety precautions and analytical verification.
Introduction and Overview
1,3-Propanediol monoformate is an ester of 1,3-propanediol and formic acid. As a bifunctional molecule, possessing both a primary alcohol and a formate ester group, it holds potential as a versatile building block in chemical synthesis. Its structure suggests applications as a monomer, a specialty solvent, or an intermediate in the production of more complex molecules. The presence of a free hydroxyl group allows for further chemical modification, while the formate ester provides a site for controlled hydrolysis or other ester-related reactions.
This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthesis protocol, potential applications, and safety considerations for 1,3-propanediol monoformate.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 1,3-propanediol monoformate and its parent compounds.
| Property | 1,3-Propanediol | Formic Acid | 1,3-Propanediol Monoformate (Predicted) |
| CAS Number | 504-63-2[1] | 64-18-6 | 31144-13-5 |
| Molecular Formula | C₃H₈O₂ | CH₂O₂ | C₄H₈O₃ |
| Molecular Weight | 76.09 g/mol [1] | 46.03 g/mol | 104.10 g/mol |
| Appearance | Colorless, viscous liquid[1] | Colorless, fuming liquid | Colorless liquid |
| Boiling Point | 214 °C[1] | 100.8 °C | Higher than 1,3-propanediol due to increased molecular weight, but likely lower than if it were a diol due to reduced hydrogen bonding. Estimated range: 220-240 °C. |
| Melting Point | -27 °C[2] | 8.4 °C | Lower than formic acid, likely remaining liquid at room temperature. |
| Density | 1.0597 g/cm³ at 20°C[1] | 1.22 g/cm³ | Intermediate between 1,3-propanediol and a diformate ester. Estimated: ~1.1 g/cm³ |
| Solubility | Miscible with water and many organic solvents[1] | Miscible with water | Expected to be soluble in water and polar organic solvents due to the free hydroxyl group and the polarity of the ester. |
Synthesis of 1,3-Propanediol Monoformate
The most direct and established method for synthesizing esters is the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[5] To favor the formation of the monoester over the diester, the molar ratio of the reactants is a critical parameter.[6]
Reaction Scheme: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 1,3-propanediol with formic acid.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 1,3-propanediol monoformate.
Materials:
-
1,3-Propanediol
-
Formic acid (≥95%)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (p-TSA) as a catalyst[7]
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-propanediol and a molar excess of formic acid (e.g., a 1:1.5 to 1:2 molar ratio of diol to acid to favor mono-esterification). Add toluene as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-TSA (approximately 1-2% by mole of the limiting reactant).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the ester product.[7] Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid. Wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to separate the monoformate from any unreacted 1,3-propanediol and the diformate byproduct.
Potential Applications
The bifunctional nature of 1,3-propanediol monoformate suggests several potential applications.
Caption: Potential application pathways for 1,3-propanediol monoformate.
-
Monomer for Polymer Synthesis: The free hydroxyl group allows it to be incorporated into polymer chains, such as polyesters and polyurethanes. The formate group could then be a site for post-polymerization modification.
-
Specialty Solvent: Its polarity and hydrogen bonding capability suggest it could be a useful solvent for specific applications where a combination of ester and alcohol functionalities is beneficial.
-
Intermediate in Chemical Synthesis: It can serve as a protected diol, where the formate group can be selectively removed under hydrolytic conditions.[8] This allows for selective reactions at the free hydroxyl group.
-
Plasticizer: Low molecular weight esters are often used as plasticizers for polymers.[9]
Predicted Spectroscopic Data for Identification
For the identification and characterization of 1,3-propanediol monoformate, NMR and IR spectroscopy would be crucial.
Caption: Structure of 1,3-propanediol monoformate with key protons labeled.
¹H NMR Spectroscopy (Predicted)
-
Ha (-OH): A broad singlet, chemical shift dependent on solvent and concentration.
-
-CH₂- (C₁): A triplet, adjacent to the hydroxyl-bearing carbon.
-
-CH₂- (C₂): A quintet or multiplet, coupled to the protons on C₁ and C₃.
-
-CH₂- (C₃): A triplet, deshielded by the adjacent ester oxygen.
-
Hb (-OCHO): A singlet, typically in the region of 8.0-8.2 ppm, characteristic of a formate proton.[10]
¹³C NMR Spectroscopy (Predicted)
-
C₁: Signal for the carbon bearing the hydroxyl group.
-
C₂: Signal for the central carbon of the propane chain.
-
C₃: Signal for the carbon adjacent to the ester oxygen, expected to be deshielded compared to C₁.
-
C₄: Signal for the carbonyl carbon of the formate group, expected in the region of 160-170 ppm.[10]
IR Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[11]
-
C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹.
Safety and Handling
As no specific safety data for 1,3-propanediol monoformate is available, a conservative approach based on the properties of 1,3-propanediol and formate esters is recommended.
-
General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to other low molecular weight esters.[12] Formic acid is corrosive, and while the ester is less so, it can hydrolyze back to formic acid.[8][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Stability and Reactivity:
-
Toxicological Profile (Inferred):
References
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Rapid Synthesis of Monoesters and (Un)Symmetrical Diesters from Diols/Diacids Using a Rotary Evaporator and Its Application in Prodrug Synthesis. (2025). ResearchGate. [Link]
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LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). Royal Society of Chemistry. [Link]
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KINETICS OF HYDROLYSIS OF ESTERS. (n.d.). PJSIR. [Link]
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Formic acid–methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. (2023). RSC Publishing. [Link]
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Efficient and Solvent-free Preparation of Formate Esters from Alcohols under Microwave Irradiation. (n.d.). Korean Chemical Society. [Link]
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Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst. (2025). ResearchGate. [Link]
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Formate ion: structure and spectroscopic properties. (2011). PubMed. [Link]
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